2-(4-tert-Butylbenzoyl)thiazole
CAS No.:
Cat. No.: VC13316619
Molecular Formula: C14H15NOS
Molecular Weight: 245.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NOS |
|---|---|
| Molecular Weight | 245.34 g/mol |
| IUPAC Name | (4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone |
| Standard InChI | InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 |
| Standard InChI Key | XYZUHENVSWZFRZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |
Introduction
Chemical Identity and Molecular Structure
Core Structural Features
2-(4-tert-Butylbenzoyl)thiazole contains a thiazole ring (C₃H₃NS) fused to a benzoyl group substituted at the para position with a tert-butyl moiety. The thiazole’s 1,3-azole framework provides π-conjugation, while the tert-butyl group introduces steric bulk and hydrophobicity. X-ray crystallography of analogous compounds reveals planar thiazole rings with dihedral angles of 15–25° relative to benzoyl planes, suggesting moderate conjugation.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₅NOS |
| Molecular weight | 245.34 g/mol |
| IUPAC name | (4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |
| Topological polar surface area | 61.3 Ų |
The tert-butyl group increases the compound’s logP value to 3.8, predicting favorable membrane permeability compared to unsubstituted benzoylthiazoles (logP 2.1–2.9) . Quantum mechanical calculations indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability suitable for charge-transfer applications.
Synthesis and Preparation
Conventional Acylation Routes
The primary synthesis involves reacting 2-aminothiazole with 4-tert-butylbenzoyl chloride in dichloromethane, using triethylamine as a base (yield 68–72%). Recent optimizations employ microwave irradiation (100°C, 15 min) to improve yields to 85% while reducing epimerization .
Catalyst-Free Multicomponent Synthesis
A breakthrough methodology enables one-pot synthesis from:
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Aromatic amines (e.g., 4-tert-butylaniline)
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Aliphatic amines (e.g., ethylenediamine)
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Elemental sulfur
Under nitrogen at 140°C in DMSO, this method achieves double C–S and single C–N bond formation via oxidative cyclization. DMSO acts as both solvent and oxidant, eliminating the need for metal catalysts (yield 78%, purity >95%) .
Table 2: Comparative synthesis methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Conventional acylation | 72 | 98 | 6 h |
| Microwave-assisted | 85 | 99 | 15 min |
| Multicomponent | 78 | 95 | 22 h |
Recent Advances and Research Directions
Structure-Activity Relationship (SAR) Insights
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Position 4 substitution: Electron-withdrawing groups (NO₂, CF₃) enhance tubulin binding affinity 2.3-fold vs. electron-donating groups (OCH₃)
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Thiazole modification: Replacing sulfur with selenium decreases cytotoxicity (IC₅₀ 24.1 μM) but improves antioxidant capacity (EC₅₀ 0.8 μM)
Computational Modeling Advances
Machine learning models trained on 1,200 thiazole derivatives predict with 89% accuracy that 2-(4-tert-butylbenzoyl)thiazole derivatives will exhibit >50% blood-brain barrier penetration, enabling CNS drug development .
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